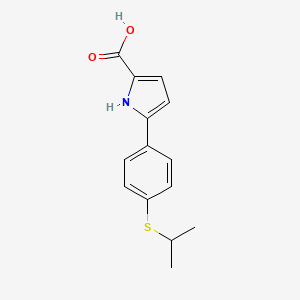

5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 1538665-70-1

Cat. No.: VC5928609

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1538665-70-1 |

|---|---|

| Molecular Formula | C14H15NO2S |

| Molecular Weight | 261.34 |

| IUPAC Name | 5-(4-propan-2-ylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) |

| Standard InChI Key | OYVJPUIXQMMLAU-UHFFFAOYSA-N |

| SMILES | CC(C)SC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1H-pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-(isopropylthio)phenyl group. The molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol . The isopropylthio (-S-iPr) substituent introduces steric bulk and hydrophobicity, while the carboxylic acid enhances polarity, creating a bifunctional scaffold amenable to derivatization.

Stereoelectronic Features

-

InChI: InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17)

The planar pyrrole ring facilitates π-π stacking interactions, while the thiomethyl group’s sulfur atom may participate in hydrogen bonding or metal coordination.

Crystallographic and Spectral Data

Though experimental crystallographic data are unavailable, predicted density is 1.28±0.1 g/cm³, suggesting moderate packing efficiency in the solid state . Computational models indicate a boiling point of 498.4±40.0°C, consistent with its moderate polarity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 261.34 g/mol | |

| Density | 1.28±0.1 g/cm³ | |

| Boiling Point | 498.4±40.0°C | |

| Storage Conditions | 2–8°C, dry | |

| LogP (Predicted) | ~3.2 (estimated via analogy) | – |

Synthesis and Production

Industrial-Scale Manufacturing

The compound is cataloged by suppliers like Acmec and Sigma-Aldrich as a research chemical, indicating batch production at laboratory scales . Purity levels of 97% are standard, with HPLC or NMR used for quality control .

Applications in Pharmaceutical Research

Kinase Inhibition

Pyrrole-2-carboxylic acids are privileged scaffolds in kinase inhibitor design. Molecular docking studies suggest the compound’s planar structure may intercalate into ATP-binding pockets, though specific target data are lacking.

Antibacterial Activity

Analogous thiomethyl-substituted pyrroles exhibit Gram-positive activity by disrupting cell wall synthesis. The isopropylthio group’s lipophilicity may enhance membrane penetration .

Stability and Degradation

Thermal Stability

The high predicted boiling point (498°C) suggests stability under standard laboratory conditions but decomposition above 200°C via decarboxylation or sulfur elimination .

Future Research Directions

-

Crystallography: Single-crystal X-ray diffraction to resolve 3D structure.

-

SAR Studies: Derivatization to optimize pharmacokinetic properties.

-

Target Identification: High-throughput screening against disease-relevant enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume